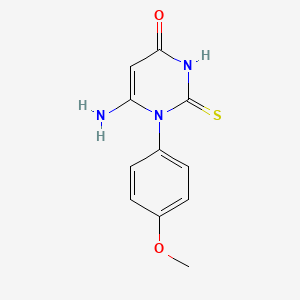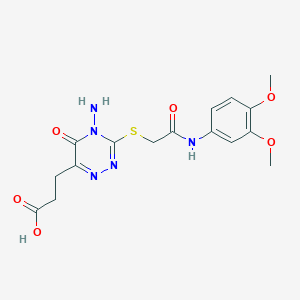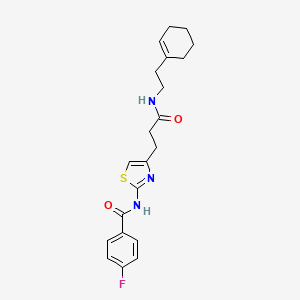
2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound “2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling .
Molecular Structure Analysis
The molecular structure of “2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronate ester group. This group is attached to a phenyl ring, which is substituted with an isopropoxy group .Chemical Reactions Analysis
Boronic esters are known to undergo a variety of chemical reactions. They are particularly known for their role in Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems:
- ROS-Responsive Nanoparticles : Researchers have developed ROS-responsive drug delivery systems by modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). These nanoparticles encapsulate therapeutic agents (e.g., curcumin) and release them specifically in response to reactive oxygen species (ROS) environments. For instance, in the treatment of periodontitis, these nanoparticles efficiently deliver curcumin to affected tissues, combating inflammation and oxidative stress .
Organic Synthesis:
- Building Blocks : Phenylboronic acid pinacol ester serves as a valuable building block in organic synthesis. It participates in various reactions, including Suzuki–Miyaura cross-coupling, where it couples with aryl halides to form complex organic molecules .
Sensing Devices:
- Nitroaromatic Explosive Detection : 4-(Diphenylamino)phenylboronic acid pinacol ester has potential applications in developing sensing devices for detecting nitroaromatic explosives. Its unique reactivity and low toxicity make it suitable for this purpose .
Hydrolysis Studies:
- Susceptibility to Hydrolysis : Researchers have investigated the hydrolysis of phenylboronic pinacol esters. The kinetics of hydrolysis depend on substituents in the aromatic ring, and the pH significantly influences the reaction rate. At physiological pH, hydrolysis is considerably accelerated .
Zukünftige Richtungen
The future directions for “2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and similar compounds likely involve further exploration of their use in organic synthesis, particularly in the development of new coupling reactions . Additionally, the development of more environmentally friendly synthetic strategies is a key area of focus .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
This interaction can alter the function of these targets, leading to changes in cellular processes .
Biochemical Pathways
These can include pathways related to cell signaling, metabolism, and other cellular functions .
Pharmacokinetics
They can be metabolized by various enzymes and excreted through the kidneys .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound may alter the function of its targets, leading to changes in cellular processes and potentially affecting the overall function of the organism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and may influence its overall effectiveness .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-11(2)17-13-9-7-12(8-10-13)16-18-14(3,4)15(5,6)19-16/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMVUNSQZOHKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2412141.png)


![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)
![1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2412147.png)

![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide](/img/structure/B2412151.png)
![(6-Piperidin-1-ylpyridazin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2412152.png)




![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)